molecular formula C20H18N2O2 B1450718 14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde CAS No. 68353-23-1

14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde

Cat. No. B1450718
CAS RN: 68353-23-1
M. Wt: 318.4 g/mol
InChI Key: PFCOCSIZTVLBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde, also known as 14-Formyldihydrorutaecarpine, is a chemical compound with the molecular formula C20H18N2O2 . It has a molecular weight of 318.4 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 14-oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde . The InChI representation of the molecule is InChI=1S/C20H18N2O2/c23-11-16-12-5-1-2-7-15 (12)20 (24)22-10-9-14-13-6-3-4-8-17 (13)21-18 (14)19 (16)22/h1-8,11,14,16,18-19,21H,9-10H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.4 g/mol . It has a computed XLogP3-AA value of 2.4 , which is a measure of its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 49.4 Ų , and it has 24 heavy atoms . The compound has a complexity of 536 .

Scientific Research Applications

Intramolecular Hydrogen Bonding and NMR Spectroscopy

Research on configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime demonstrated the influence of intramolecular hydrogen bonding (CH···N and CH···O) on NMR spectroscopic data, suggesting applications in elucidating molecular structures through NMR and DFT calculations (Afonin et al., 2009).

Stereoselective Synthesis

The stereoselective synthesis of macrophage-produced prohealing dihydroxy-DHA from 14S,21R- and 14S,21S-dihydroxy-DHA highlights the importance of precise molecular synthesis in biochemistry and medicinal chemistry, potentially relevant for compounds with similar complexity (Nishimura et al., 2018).

Single-Molecule Magnets

The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions in the synthesis of a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior demonstrates the potential for designing novel magnetic materials (Giannopoulos et al., 2014).

Green Chemistry and Knoevenagel Condensation

The Knoevenagel condensation reactions of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes in an ionic liquid offer an environmentally friendly approach to chemical synthesis, applicable to a wide range of aldehydes and potentially relevant to the synthesis of complex organic molecules like the one (Hangarge et al., 2002).

Synthesis and Biological Activity

The microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones and their assessment for biological activity suggest a pathway for the development of new compounds with potential antimicrobial properties, indicative of research applications in drug discovery (El Azab et al., 2014).

properties

IUPAC Name

14-oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-11-16-12-5-1-2-7-15(12)20(24)22-10-9-14-13-6-3-4-8-17(13)21-18(14)19(16)22/h1-8,11,14,16,18-19,21H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCOCSIZTVLBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C3=CC=CC=C3C2=O)C=O)C4C1C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Formyldihydrorutaecarpine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde
Reactant of Route 2
14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde
Reactant of Route 3
14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde
Reactant of Route 4
14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde
Reactant of Route 5
14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde
Reactant of Route 6
14-Oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.